molecular formula C7H4IN3O2 B1532372 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 1216380-53-8

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B1532372
CAS No.: 1216380-53-8
M. Wt: 289.03 g/mol
InChI Key: VYKJSEDFXDGJKW-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid ( 1216380-53-8) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound belongs to the imidazo[1,2-b]pyridazine class of heterocycles, which are recognized as privileged scaffolds in drug discovery for their ability to interact with various biological targets . The presence of both a carboxylic acid and an iodine atom on its core structure makes it a versatile intermediate for further synthetic elaboration through cross-coupling reactions and functional group transformations. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules for biological screening. Its high purity ensures reliability and reproducibility in experimental workflows. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for direct human diagnostic, therapeutic, or any other personal use. Handle with care, referring to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKJSEDFXDGJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves two key steps:

  • Formation of the imidazo[1,2-b]pyridazine core.
  • Selective iodination at the 6-position of the imidazo[1,2-b]pyridazine ring, followed by introduction or preservation of the carboxylic acid group at the 2-position.

Formation of Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine skeleton is commonly synthesized via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions such as sodium bicarbonate. The presence of a halogen substituent on the pyridazine ring adjacent to the non-amino nitrogen reduces its nucleophilicity, directing alkylation preferentially to the amino-adjacent nitrogen and thus facilitating effective cyclization to the bicyclic imidazo[1,2-b]pyridazine structure with good yield.

Iodination of Imidazo[1,2-b]pyridazine Derivatives

The critical step in preparing 6-iodo derivatives involves selective iodination at the 6-position of the imidazo[1,2-b]pyridazine ring. The most documented method includes:

  • Reagents: Iodine (I2) and an oxidizing agent such as tert-butyl hydroperoxide (TBHP).
  • Solvents: Non-polar solvents like toluene or ethyl acetate.
  • Conditions: Mild temperatures, often room temperature or slightly elevated, to avoid side reactions.

This electrophilic iodination proceeds efficiently due to the activated aromatic system of the imidazo[1,2-b]pyridazine core, allowing regioselective substitution at the 6-position.

Alternative Synthetic Routes and Functional Group Manipulation

  • Halogen Exchange and Substitution: Starting from 6-chloro or 6-bromo imidazo[1,2-b]pyridazine derivatives, halogen exchange reactions can be performed to install iodine at the 6-position. For example, nucleophilic substitution or palladium-catalyzed coupling reactions may be employed to replace chlorine or bromine with iodine.

  • Esterification and Hydrolysis: The carboxylic acid group at the 2-position is often introduced or protected as an ester during synthesis. Subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

  • Methylation and Amino Derivative Formation: Selective monomethylation or amination at other positions on the imidazo[1,2-b]pyridazine core can be achieved using reagents like sodium methoxide, paraformaldehyde, and sodium borohydride, although these modifications are typically downstream of the iodination step.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Solvent Notes Yield/Outcome
1. Formation of imidazo[1,2-b]pyridazine core 3-amino-6-halopyridazine + α-bromoketone NaHCO3, mild base, room temp Aqueous/organic biphasic Halogen adjacent to nitrogen directs alkylation Good yields reported
2. Iodination at 6-position Imidazo[1,2-b]pyridazine derivative I2 + TBHP (oxidant) Toluene or ethyl acetate Mild temp, regioselective electrophilic substitution High regioselectivity, moderate to high yield
3. Functional group manipulation Halogenated intermediates Pd-catalyzed coupling, nucleophilic substitution DMF, DMSO For halogen exchange or further substitution Variable, optimized per substrate
4. Ester hydrolysis (if ester intermediate used) Esterified imidazo[1,2-b]pyridazine Acidic or basic hydrolysis Aqueous Converts ester to carboxylic acid Quantitative under mild conditions

Detailed Research Findings and Reaction Analysis

  • The presence of the iodine atom at the 6-position significantly influences the compound’s reactivity, enabling further functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • The carboxylic acid group at the 2-position is stable under iodination conditions, allowing selective iodination without affecting the acid functionality.

  • Mild reaction conditions preserve the integrity of the imidazo[1,2-b]pyridazine core, minimizing side reactions and degradation.

  • The iodination reaction mechanism involves electrophilic aromatic substitution facilitated by the electron-rich heterocyclic system, with TBHP acting as an oxidant to regenerate iodine from iodide formed during the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

    Cyclization Reactions: The imidazo[1,2-b]pyridazine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various nucleophiles for substitution reactions. The conditions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures in solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted imidazo[1,2-b]pyridazine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Inhibition of Kinases

One of the notable applications of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is its role as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis, which is critical for synaptic vesicle recycling and receptor-mediated endocytosis. Inhibition of AAK1 has implications for treating conditions like Alzheimer's disease and schizophrenia, where receptor internalization is disrupted .

Table 1: Summary of AAK1 Inhibition Studies

CompoundTarget KinaseActivityReference
This compoundAAK1Inhibitory
Other derivativesVarious kinasesVariable

Cytotoxicity Against Cancer Cells

Studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs showed significant inhibition of cell viability in HeLa cells, with IC50 values indicating potent activity. This suggests that compounds like this compound could be further explored as anticancer agents .

Table 2: Cytotoxicity Data for Selected Compounds

CompoundCell LineIC50 (μM)Reference
This compoundHeLa<150
Other analogsHeLaVaries (386 - 735)

Imaging Agents for Alzheimer's Disease

Another promising application of imidazo[1,2-b]pyridazine derivatives is their potential as imaging agents for detecting amyloid plaques associated with Alzheimer's disease. These compounds are designed to bind specifically to amyloid aggregates, facilitating the visualization of pathological changes in the brain during disease progression. The modification of the pyridazine ring allows for easy attachment of various functional groups that can enhance binding affinity and specificity .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents at different positions on the imidazo ring. This flexibility in synthesis enables the creation of a library of derivatives that can be screened for various biological activities.

Table 3: Synthetic Routes for Imidazo[1,2-b]pyridazine Derivatives

StepReaction TypeKey Reagents
Step 1HalogenationIodine source
Step 2CarboxylationCarboxylic acid derivative
Step 3FunctionalizationVarious nucleophiles

Future Directions and Case Studies

The ongoing research into the applications of this compound indicates its potential in drug development. Case studies focusing on its efficacy as an AAK1 inhibitor and its cytotoxic properties against specific cancer cell lines are crucial for understanding its full therapeutic potential.

Case Study: AAK1 Inhibition in Neurological Disorders

In a study involving AAK1 knock-out mice, researchers observed a significant reduction in pain responses when treated with compounds derived from imidazo[1,2-b]pyridazine. This finding supports the hypothesis that AAK1 inhibitors could play a role in managing pain-related disorders and offers a pathway for future drug development targeting neurological conditions .

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Iodo derivatives exhibit higher molecular weights and enhanced reactivity in metal-catalyzed reactions compared to chloro or bromo analogs .
  • Positional Isomerism : Substitution at the 2-carboxylic acid position (vs. 3-carboxylic acid in methyl derivatives) significantly impacts biological activity due to steric and electronic effects .
  • Esterification : Ethyl ester derivatives (e.g., CAS 64067-99-8) show increased membrane permeability compared to carboxylic acids, making them preferable prodrug candidates .

Thermal and Solubility Profiles

  • Thermal Stability: Thieno[3,2-b]thiophene analogs (unrelated but structurally similar heterocycles) show high thermal stability (decomposition >300°C), suggesting imidazo[1,2-b]pyridazines may share comparable resilience .
  • Solubility : Carboxylic acid derivatives (e.g., CAS 14714-24-0) are polar and water-soluble, whereas esterified analogs (e.g., CAS 64067-99-8) are lipid-soluble .

Biological Activity

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a compound that belongs to the imidazo[1,2-b]pyridazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with potential bioactivity. The compound can be synthesized through a series of chemical transformations involving imidazo[1,2-b]pyridazine precursors. For instance, the reaction of appropriate starting materials under controlled conditions can yield this compound along with its derivatives, which are then characterized using techniques such as NMR and X-ray crystallography .

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives of imidazo[1,2-b]pyridazine can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and activation of caspases 3 and 8, suggesting a mitochondrial-mediated pathway for cell death .

CompoundCell LineIC50 (µM)Mechanism
This compoundHT-29< 10Apoptosis via caspase activation
This compoundCaco-2< 15Mitochondrial pathway

Antibacterial Activity

In addition to anticancer properties, imidazo[1,2-b]pyridazines have shown antibacterial activity against various strains. The structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance antibacterial efficacy. For instance, certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Other Biological Activities

The imidazo[1,2-b]pyridazine scaffold has also been explored for other biological activities:

  • Anti-inflammatory : Compounds have shown potential in mitigating inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral : Some derivatives exhibit activity against viral infections by targeting specific viral enzymes or pathways.
  • Antiparasitic : Research indicates potential efficacy against parasitic infections.

Case Studies

A recent study focused on the cytotoxic effects of various pyrrolo[1,2-b]pyridazines and their acid precursors on human cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values lower than conventional chemotherapeutic agents like cisplatin . This suggests that this compound and its analogs could serve as promising candidates in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid?

  • The synthesis typically involves cyclization reactions and halogenation steps. For example, a precursor like methyl 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoate can be hydrolyzed under basic conditions (e.g., NaOH in MeOH/THF at 50°C) to yield the carboxylic acid derivative . Coupling reactions using reagents like HBTU and i-Pr2NEt in DMF are also critical for functionalizing the imidazo-pyridazine core .

Q. How is the compound characterized post-synthesis?

  • Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For instance, 1H^1H NMR (300 MHz, CDCl3_3 ) peaks at δ 8.40 (s, 1H) and 7.91 (m, 1H) are indicative of the imidazo-pyridazine scaffold .

Q. What are the primary research applications of this compound?

  • It serves as a building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and fluorescent probes. Structural analogs have been used to develop CLK inhibitors with preclinical efficacy .

Q. What safety protocols are recommended during handling?

  • Strict use of personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Reactions involving toxic intermediates should be conducted in a fume hood or glovebox. Waste must be segregated and processed by certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in iodination steps?

  • Optimizing halogenation requires careful control of catalysts (e.g., Pd(OAc)2_2), ligands (e.g., di-(1-adamantyl)-n-butylphosphine), and solvents (toluene/H2_2O). Elevated temperatures (100–110°C) and inert atmospheres improve coupling efficiency . Comparative studies with chloro or bromo analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine derivatives) can guide solvent and reagent selection .

Q. What are the stability challenges of the iodo substituent under varying pH and temperature?

  • The iodo group is susceptible to hydrolytic dehalogenation under strongly acidic or basic conditions. Stability studies in buffers (pH 2–12) and thermal gravimetric analysis (TGA) are recommended. For example, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced stability in acidic media .

Q. How does the iodo substituent influence binding affinity in kinase inhibition assays?

  • The iodine atom’s polarizability and steric bulk can enhance target engagement compared to smaller halogens. Computational docking studies (e.g., using AutoDock Vina) paired with mutagenesis experiments can map interactions with kinase ATP-binding pockets .

Q. What computational methods are effective for predicting solubility and reactivity?

  • Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations assess solubility in solvents like DMF or THF. Experimental validation via shake-flask solubility tests is critical .

Q. How do structural modifications (e.g., carboxylate vs. amide derivatives) impact bioavailability?

  • Carboxylic acid derivatives generally exhibit lower cell permeability due to ionization at physiological pH. Prodrug strategies (e.g., esterification) or co-crystallization with counterions (e.g., sodium salts) can improve oral bioavailability .

Data Contradictions and Limitations

  • Synthetic Yield Variability : Reported yields for imidazo-pyridazine derivatives range from 70% to 87%, depending on reaction scale and purification methods . Discrepancies may arise from incomplete cyclization or side reactions during halogenation.
  • Biological Activity Gaps : While structural analogs (e.g., 6-chloro derivatives) show antimicrobial and anticancer activity , direct data on the iodo variant’s efficacy are limited. Cross-referencing pharmacological databases (e.g., ChEMBL) is advised.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Reactant of Route 2
6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

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